molecular formula C12H18O4 B1630256 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 51656-91-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Cat. No. B1630256
CAS RN: 51656-91-8
M. Wt: 226.27 g/mol
InChI Key: UIWISFUVNHCOBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a chemical compound with the molecular formula C12H18O4 . It has an average mass of 226.269 Da and a monoisotopic mass of 226.120514 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate consists of a spirocyclic system, which includes a five-membered dioxane ring and a six-membered cyclohexane ring . The ethyl acetate moiety is attached to one of the carbon atoms in the cyclohexane ring .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate .

properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWISFUVNHCOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174045
Record name Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

CAS RN

51656-91-8
Record name Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51656-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% mineral oil suspension, 33.3 g, 832.38 mmol) in anhydrous THF (1 L) was added a solution of 1,4-dioxaspiro[4.5]decan-8-one (100 g, 640.29 mmol) in anhydrous THF (500 mL) dropwise at 0° C. for 1 h and continued to stir for 1 h. Then triethyl phosphonoacetate (203.23 g, 832.38 mmol) was added to the above suspension dropwise at −20° C. in 1 h. The resulting mixture was allowed to warm to rt, stirred for 2 h, quenched with H2O (1 L) and extracted with EtOAC (1 L×3). The combined organic phases were washed with brine (1 L), dried over anhydrous Na2SO4, then filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10) to give the title compound as pale yellow oil (157 g, 100%).
Name
Quantity
33.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
triethyl phosphonoacetate
Quantity
203.23 g
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of THF (18 mL) under argon was added 0.38 g (47.8 mmol, 5 equiv) of LiH, followed by slow addition of 8.78 g (47.8 mmol, 5 equiv) of triethyl phosphonoacetate. The solution was stirred at rt for 1 h and 1.49 g (9.6 mmol, 1 equiv) of 1,4-cyclohexanedione mono-ethylene ketal was added and the solution was heated at 65° C. for 16 h. Upon cooling the solution was treated with MeOH (10 mL) and water (5 mL) and concentrated in vacuo. The resulting yellow oil was purified by silica gel chromatography eluting with 4:1 Hex/EtOAc to yield 1.89 g (93%) of a clear oil. 1H-NMR (CDCl3-d) δ 5.67 (s, 1H), 4.16 (t, 2H), 3.99 (m, 4H), 3.02 (m, 2H), 2.39 (m, 2H), 1.78 (m, 4H), 1.29 (t, 3H); LCMS RT=2.56 min; [M+H]+=226.9.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
8.78 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods III

Procedure details

Triethylphosphonoacetate (146 mL, 0.74 mol) is added to a suspension of NaH (60% in oil, 29.5 g, 0.74 mol) in THF (2500 mL) at 0-5° C., and the mixture is stirred for 30 min at the same temperature. To the mixture is added dropwise 1,4-cyclohexanedione monoethylene acetal (100 g, 0.64 mol) in THF (700 mL) at 0-5° C. and stirring is continued for 1 hour at the same temperature. After addition of H2O (1500 mL), the mixture is extracted with EtOAc (3000 mL). The water layer is extracted with EtOAc (1500 mL×2) and combined organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to afford 8-ethoxycarbonylmethylidene-1,4-dioxaspiro[4.5]decane (172.9 g) as a colorless oil. The crude product is used without further purification.
[Compound]
Name
Triethylphosphonoacetate
Quantity
146 mL
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
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Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
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Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
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Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

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